

"X-ray crystal structure of Methyl 4-bromofuran-2-carboxylate derivatives"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-bromofuran-2-carboxylate**

Cat. No.: **B055586**

[Get Quote](#)

A Comparative Guide to the X-ray Crystal Structure of **Methyl 4-bromofuran-2-carboxylate** and Its Derivatives

For researchers and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. While the X-ray crystal structure of **Methyl 4-bromofuran-2-carboxylate** is not publicly available in crystallographic databases, this guide provides a comparative analysis with structurally related furan derivatives for which crystallographic data has been published. This comparison, supported by experimental data from the literature, offers insights into the potential structural characteristics of **Methyl 4-bromofuran-2-carboxylate** and highlights the influence of substituents on crystal packing.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for selected furan-2-carboxylate derivatives, offering a basis for comparison with the yet-to-be-determined structure of **Methyl 4-bromofuran-2-carboxylate**. The data is extracted from published studies on similar compounds.

Compound Name	Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate [1]	5-(4-Nitrophenyl)furan-2-carboxylic acid [2]
Chemical Formula	C ₁₂ H ₈ FNO ₅	C ₁₁ H ₇ NO ₅
Molecular Weight	265.20 g/mol	233.18 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	P2 ₁ 2 ₁ 2 ₁
Unit Cell Parameters	a = 12.345(6) Å b = 3.890(2) Å c = 23.545(12) Å α = 90° β = 98.78(2)° γ = 90°	a = 3.8600(2) Å b = 21.0335(11) Å c = 23.9536(12) Å α = 90° β = 90° γ = 90°
Volume (Å ³)	1118.2(10)	1944.83(18)
Z (Molecules/unit cell)	4	8
Key Intermolecular Interactions	Stacking interactions, C-H...O bonds	Strong intermolecular contacts, H-bonds, π-π stacking

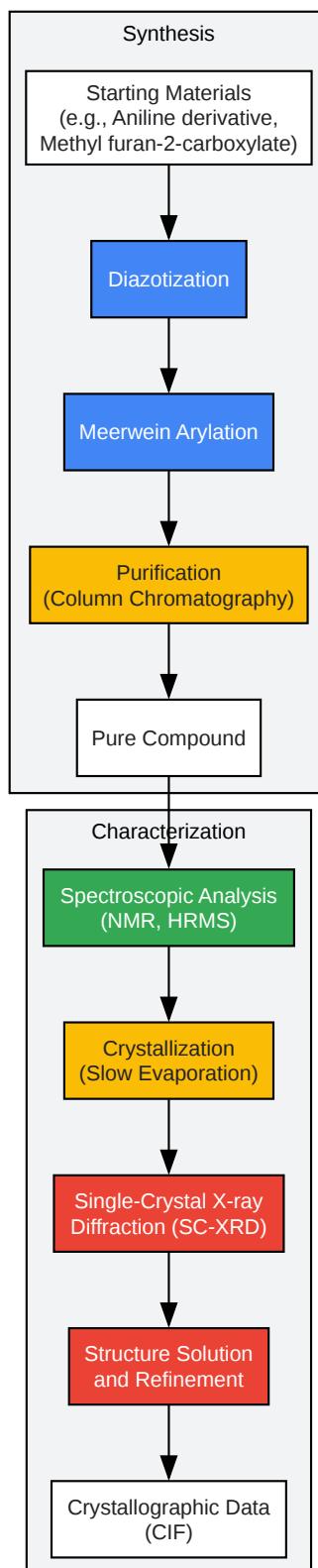
Experimental Protocols

Below are detailed methodologies for the synthesis and single-crystal X-ray diffraction analysis of furan carboxylate derivatives, based on established procedures in the literature.[\[1\]](#)[\[2\]](#)

Synthesis of Methyl 5-aryl-furan-2-carboxylates

A common synthetic route to this class of compounds is the Meerwein arylation.

- **Diazotization:** An appropriate aniline derivative (e.g., 2-fluoro-4-nitroaniline) is dissolved in 6 M HCl and cooled to 0 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise, maintaining the temperature between 0-5 °C, to form the diazonium salt.
- **Arylation:** The freshly prepared diazonium salt is added dropwise to a solution of methyl furan-2-carboxylate and a copper(II) chloride (CuCl₂) catalyst in an acetone/water mixture. The reaction temperature is maintained in the range of 20-30 °C.


- **Work-up and Purification:** After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

- **Crystallization:** High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., acetone/ethanol).
- **Data Collection:** A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature using monochromatic radiation (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$).
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural characterization of furan carboxylate derivatives.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Crystallographic Analysis.

Comparative Structural Insights

The bromine atom at the 4-position of **Methyl 4-bromofuran-2-carboxylate** is expected to influence its crystal packing through halogen bonding, in addition to the dipole-dipole and van der Waals interactions common to this class of compounds. The methyl ester group provides a hydrogen bond acceptor which can participate in C-H···O interactions. In comparison, the nitro-substituted derivatives exhibit strong π - π stacking interactions driven by the electron-withdrawing nature of the nitro group.^{[1][2]} The absence of a bulky substituent at the 5-position in the target molecule might lead to a more compact crystal packing compared to the 5-aryl derivatives presented.

For a definitive understanding of the solid-state conformation and intermolecular interactions of **Methyl 4-bromofuran-2-carboxylate**, experimental determination of its crystal structure is essential. The protocols and comparative data presented here provide a valuable framework for such an investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com \[mdpi.com\]](https://www.mdpi.com/2073-4344/13/19/3370)
- 2. [mdpi.com \[mdpi.com\]](https://www.mdpi.com/2073-4344/13/19/3371)
- To cite this document: BenchChem. ["X-ray crystal structure of Methyl 4-bromofuran-2-carboxylate derivatives"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b055586#x-ray-crystal-structure-of-methyl-4-bromofuran-2-carboxylate-derivatives\]](https://www.benchchem.com/product/b055586#x-ray-crystal-structure-of-methyl-4-bromofuran-2-carboxylate-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com